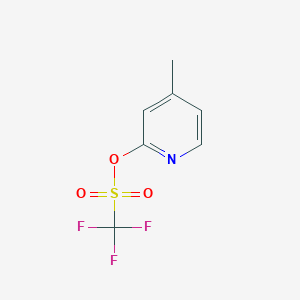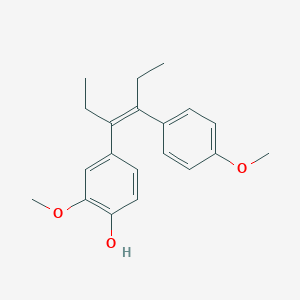![molecular formula C19H17NO2 B222019 trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-30-9](/img/structure/B222019.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, also known as trans-DDA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the acridine family and is a derivative of the natural product, berberine.
Wirkmechanismus
The mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. Trans-DDA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. Trans-DDA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Trans-DDA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, this compound has been shown to inhibit the migration and invasion of cancer cells. Trans-DDA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its potent cytotoxicity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of other cancer treatments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of more effective delivery methods for this compound, such as nanocarriers or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for cancer treatment.
Synthesemethoden
The synthesis of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine involves the condensation of 3,4-dihydroxybenzaldehyde with 7,10-dimethyl-1,2,3,4-tetrahydrobenz[c]acridine-1,8-dione. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
Trans-DDA has been extensively studied for its potential use in cancer treatment. Studies have shown that trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Trans-DDA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
160637-30-9 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(3S,4S)-7,10-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-4-12-11(2)13-5-6-15-14(7-8-17(21)19(15)22)18(13)20-16(12)9-10/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
InChI-Schlüssel |
YCFMEUHBQOFKNX-HKUYNNGSSA-N |
Isomerische SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=C[C@@H]([C@H]4O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C |
Kanonische SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C |
Synonyme |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



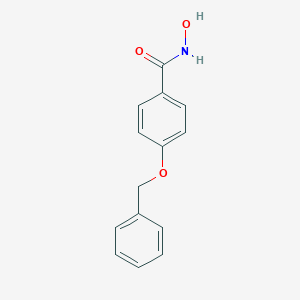
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
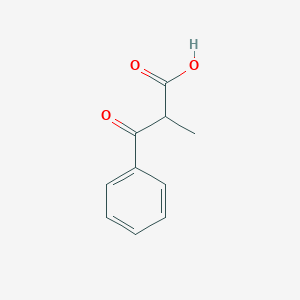
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
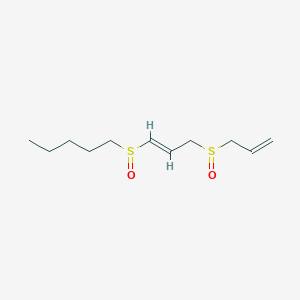
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
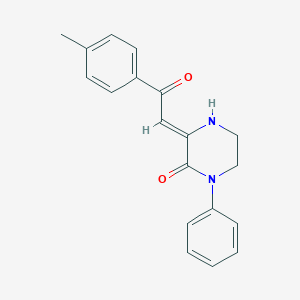

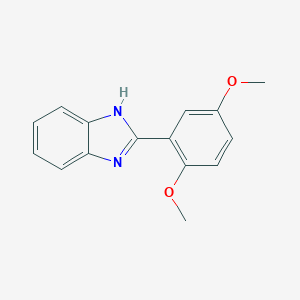
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
